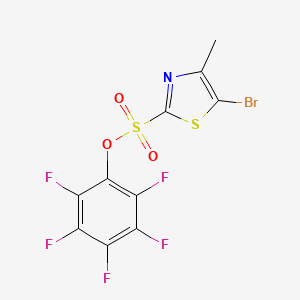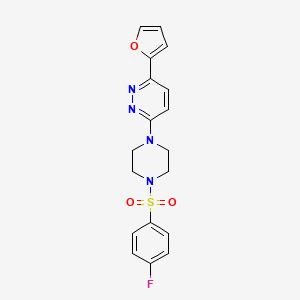
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate is a complex organic compound that features a thiazole ring, a bromine atom, and a pentafluorophenyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The resulting intermediate is then further reacted with pentafluorophenyl bromide under controlled conditions to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the use of high-purity reagents and solvents, precise temperature control, and continuous monitoring to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s ability to form strong interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bromopentafluorobenzene: Similar in structure but lacks the thiazole ring, making it less versatile in biological applications.
Pentafluorobenzyl Bromide: Contains a benzyl group instead of a thiazole ring, which affects its reactivity and applications.
Uniqueness
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate is unique due to the combination of the pentafluorophenyl group and the thiazole ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it suitable for a broader range of applications compared to its analogs .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-bromo-4-methyl-1,3-thiazole-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrF5NO3S2/c1-2-9(11)21-10(17-2)22(18,19)20-8-6(15)4(13)3(12)5(14)7(8)16/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPCWBNDEFDKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrF5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2714915.png)

![methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate](/img/structure/B2714918.png)

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea](/img/structure/B2714920.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2714921.png)
![3-[3-(Cyclopropylmethyl)pyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2714923.png)


![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)
![(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2714930.png)
![Spiro[2.5]octane-4-carboxylic acid](/img/structure/B2714931.png)

